molecular formula C20H22N6O B5979326 N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide

N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B5979326
M. Wt: 362.4 g/mol
InChI Key: NKILRRLWJCEVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTB belongs to the class of tetrazole-containing compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to interact with various molecular targets, including ion channels, enzymes, and receptors. This compound has been shown to inhibit voltage-gated sodium channels and calcium channels, which may contribute to its neuroprotective effects. This compound has also been shown to interact with the GABA-A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and reduce blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is its potential therapeutic applications in various diseases. This compound has been shown to have pharmacological properties that may be useful in the treatment of cancer, neurological disorders, and cardiovascular diseases. However, one limitation of this compound is its limited availability and high cost, which may limit its use in preclinical and clinical studies.

Future Directions

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide. In cancer research, further studies are needed to determine the efficacy of this compound in various cancer types and to elucidate its mechanism of action. In neurological disorders, further studies are needed to determine the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative diseases. In cardiovascular diseases, further studies are needed to determine the potential use of this compound in the treatment of hypertension and other cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized through a multistep process involving the reaction of 1-benzyl-4-piperidone with sodium azide, followed by the addition of 3-bromo-1-(4-methylphenyl)tetrazole and subsequent reduction with sodium borohydride. The final product is purified through chromatography and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and may have potential use in the treatment of hypertension.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(17-7-4-8-19(13-17)26-15-21-23-24-26)22-18-9-11-25(12-10-18)14-16-5-2-1-3-6-16/h1-8,13,15,18H,9-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKILRRLWJCEVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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